

3-amino-1,2,4-triazine thermal analysis TGA DSC

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Compound Focus: 3-Amino-1,2,4-triazine

CAS No.: 1120-99-6

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Thermal Data of Related Triazine Compounds

The following table summarizes the thermal stability and decomposition characteristics of several triazine-based compounds, which can serve as a useful reference.

Compound Description	Thermal Decomposition Temperature (°C)	Key Findings & Volatile Decomposition Products	Source / Context
Annelated asymmetrical triazines (Anticancer drug candidates)	~220 - 280 (onset in N ₂)	High thermal stability. Pyrolysis releases: NH₃, HNCO, HCN, CO, CO₂, H₂O, NO₂ , aromatic amines, alkenes. [1] [2]	Experimental study on novel pharmaceuticals
1H-1,2,4-triazole (1Htri)	300 - 342 (first stage)	Decomposition occurs in multiple stages. Electron-donating substituents (-NH₂, -CH₃) lower the onset temperature. [3]	Theoretical study on thermal decomposition mechanisms

Compound Description	Thermal Decomposition Temperature (°C)	Key Findings & Volatile Decomposition Products	Source / Context
3-amino-1H-1,2,4-triazole (1Htri-NH ₂)	218	The amino group reduces thermal stability compared to the unsubstituted triazole. [3]	Theoretical study on thermal decomposition mechanisms
4-Amino-6,8-dinitrobenzo-triazine 2-oxide (1)	311	High thermal stability for an energetic material. Decomposition temperature decreased after further amination. [4]	Study on heat-resistant energetic materials
4,5-Diamino-6,8-dinitrobenzo-triazine 2-oxide (2)	285	Introduction of a second C-NH₂ group adjacent to C-NO₂ lowered the decomposition temperature, contrary to the common assumption that this pairing enhances stability. [4]	Study on heat-resistant energetic materials

Experimental Protocols for Thermal Analysis

Based on the methodologies from the search results, here are detailed protocols you can adapt for characterizing **3-amino-1,2,4-triazine**.

Simultaneous Thermal Analysis (TG/DTG/DSC)

This technique measures mass loss and calorimetric changes simultaneously.

- **Equipment:** Simultaneous thermogravimetric/differential scanning calorimetry (TG/DTG/DSC) instrument.
- **Atmosphere:** Perform analyses in both **inert** (e.g., nitrogen or argon) and **oxidizing** (synthetic air) atmospheres to understand stability under different conditions. [1] [2]
- **Procedure:**
 - Place a small sample (typically 2-5 mg) in an alumina crucible.

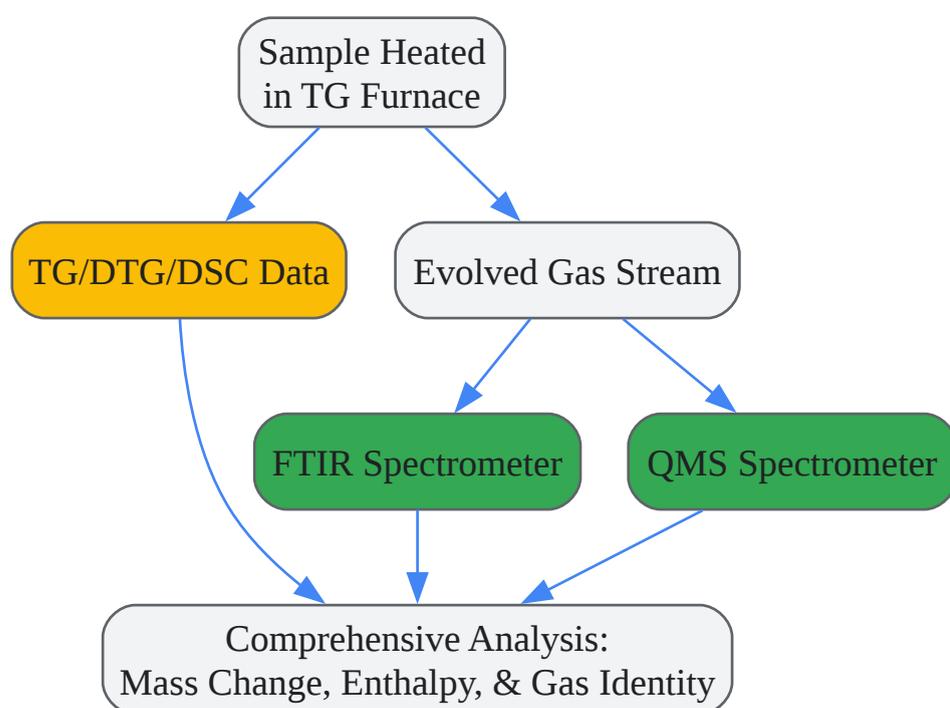
- Heat the sample from room temperature to a high temperature (e.g., 500°C or 1000°C) at a controlled heating rate (commonly 10°C min⁻¹).
- Maintain a constant purge gas flow (e.g., 50 mL min⁻¹) throughout the experiment. [1] [2]
- **Data Analysis:**
 - **TG Curve:** Identifies the temperature of mass loss events and the residual mass at the end.
 - **DTG Curve:** Pinpoints the exact temperature of the maximum decomposition rate.
 - **DSC Curve:** Reveals endothermic (melting) and exothermic (decomposition, oxidation) events. [1]

Evolved Gas Analysis (TG-FTIR-QMS)

Coupling thermal analyzers to gas analyzers identifies the volatile products released during decomposition, which is crucial for understanding the mechanism.

- **Equipment:** TG instrument coupled online to a **Fourier Transform Infrared (FTIR) spectrometer** and a **Quadrupole Mass Spectrometer (QMS)**. [1] [2]
- **Interface:** Heated transfer line to prevent condensation of volatiles.
- **Procedure:**
 - The gas stream from the TG instrument is continuously diverted to the FTIR and QMS.
 - **FTIR** identifies functional groups and specific gaseous molecules (e.g., CO₂, CO, HCN, HNCO, NH₃).
 - **QMS** detects ions based on their mass-to-charge ratio (m/z), confirming the presence of specific fragments (e.g., H₂O, N₂, NO₂, HCl). [1] [2]

The workflow for a coupled TG-FTIR-QMS experiment can be visualized as follows:



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Key Insights for Researchers

- **Amino Group Impact:** The presence of an amino group can **lower thermal stability** compared to the unsubstituted core structure, as seen in triazole derivatives [3]. Furthermore, in complex fused-ring systems, adding a second amino group adjacent to a nitro group can also reduce the decomposition temperature, challenging the common design rule for energetic materials [4].
- **Decomposition Mechanism:** The decomposition of triazine derivatives is typically initiated by a **radical mechanism**, involving the cleavage of C–N and C–C bonds. In an oxygen-rich atmosphere, volatiles and residues further react, leading to a more complex, multi-stage decomposition process [1] [2].

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